Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)

2,2',6,6'-Tetrabromo-1,1'-biphenyl is a brominated aromatic compound characterized by its high thermal stability and flame-retardant properties. The symmetrical tetrabromo substitution on the biphenyl backbone enhances its effectiveness as a flame retardant in polymer applications, particularly in thermoplastics and epoxy resins. Its molecular structure ensures low volatility and good compatibility with various matrices, contributing to uniform dispersion and sustained performance. The compound is also noted for its resistance to degradation under high-temperature conditions, making it suitable for demanding industrial applications. Due to its halogenated nature, it is often utilized in formulations requiring stringent fire safety standards while maintaining material integrity.
2,2',6,6'-Tetrabromo-1,1'-biphenyl structure
97038-96-5 structure
商品名:2,2',6,6'-Tetrabromo-1,1'-biphenyl
CAS番号:97038-96-5
MF:C12H6Br4
メガワット:469.792040348053
CID:818410
PubChem ID:176603

2,2',6,6'-Tetrabromo-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

    • 1,1'-Biphenyl,2,2',6,6'-tetrabromo-
    • 1,3-dibromo-2-(2,6-dibromophenyl)benzene
    • 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)
    • Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)
    • 2,2′,6,6′-Tetrabromobiphenyl
    • PBB 54
    • 97038-96-5
    • UNII-1G588WJ28R
    • D75599
    • DTXSID10242676
    • 2,6,2',6'-Tetrabromobiphenyl
    • 2,2',6,6'-tetrabromo-1,1'-biphenyl
    • 2,2',6,6'-tetrabromobiphenyl
    • 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl
    • NS00124890
    • SY376578
    • Q27252383
    • MFCD30474847
    • 1G588WJ28R
    • 1,1'-biphenyl, 2,2',6,6'-tetrabromo-
    • SCHEMBL1768468
    • CS-0094598
    • 2,2',6,6'-Tetrabromo-1,1'-biphenyl
    • インチ: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
    • InChIKey: RAIZQBVLCDNAOH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1

計算された属性

  • せいみつぶんしりょう: 469.716
  • どういたいしつりょう: 465.72
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 2.14
  • ふってん: 391.3°Cat760mmHg
  • フラッシュポイント: 184.8°C
  • 屈折率: 1.666

2,2',6,6'-Tetrabromo-1,1'-biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T204305-50mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
50mg
$ 145.00 2022-06-03
TRC
T204305-500mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
500mg
$ 995.00 2022-06-03
TRC
T204305-250mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
250mg
$ 510.00 2022-06-03
TRC
T204305-100mg
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5
100mg
$ 260.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165238-1g
2,2',6,6'-Tetrabromo-1,1'-biphenyl
97038-96-5 97%
1g
¥13377.00 2024-04-23

2,2',6,6'-Tetrabromo-1,1'-biphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Cupric chloride ;  2 h, -78 °C
リファレンス
Synthesis and Reactivity of a Tetragallium Macrocycle
Kilyanek, Stefan M.; Fang, Xiangdong; Jordan, Richard F., Organometallics, 2009, 28(1), 300-305

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -75 °C
1.2 Reagents: Copper bromide (CuBr2)
1.3 Reagents: Nitrobenzene
リファレンス
2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenyls
Bonnafoux, Laurence; Colobert, Francoise; Leroux, Frederic R., Synlett, 2010, (19), 2953-2955

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1 h, -78 °C
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  3 h, -78 °C
1.3 Solvents: Water
リファレンス
Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement
Liu, Yi; Tse, Ying-Lung Steve; Kwong, Fuk Yee ; Yeung, Ying-Yeung, ACS Catalysis, 2017, 7(7), 4435-4440

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Cupric chloride Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C; 12 h, -78 °C → 25 °C
1.2 neutralized
リファレンス
Preparation of heterocyclic nitrogen compounds for organic electroluminescent device
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Copper bromide (CuBr2) Solvents: Diethyl ether ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Solvents: Nitrobenzene ;  6 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  30 min, rt
リファレンス
Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < 20 min, -78 °C; 40 min, -78 °C
1.2 < 20 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Cuprous cyanide ,  Lithium chloride Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.4 Reagents: Quinone ;  -78 °C; overnight, -78 °C → rt
リファレンス
Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical
Herzog, Stefan; Hinz, Alexander; Breher, Frank; Podlech, Joachim, Organic & Biomolecular Chemistry, 2022, 20(14), 2873-2880

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, -75 °C → rt
リファレンス
Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
リファレンス
Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chirality
Perron, Quentin; Alexakis, Alexandre, Advanced Synthesis & Catalysis, 2010, , 2611-2620

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  45 min, -78 °C; 20 min, -78 °C
1.2 Reagents: Copper bromide (CuBr2) ;  90 min, -78 °C
1.3 Reagents: Nitrobenzene ;  overnight, -78 °C → rt
リファレンス
Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and Viologens
Greulich, Tobias W.; Yamaguchi, Eriko; Doerenkamp, Carsten; Luebbesmeyer, Maximilian; Daniliuc, Constantin G.; et al, Chemistry - A European Journal, 2017, 23(25), 6029-6033

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Cupric chloride
リファレンス
Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systems
Suzuki, Takanori; Wada, Kazuhisa; Ishigaki, Yusuke; Yoshimoto, Yasuyo; Ohta, Eisuke; et al, Chemical Communications (Cambridge, 2010, 46(23), 4100-4102

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -75 °C; 2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, 25 °C
1.3 Solvents: Water
リファレンス
Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation
, European Patent Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Copper bromide (CuBr) Solvents: Diethyl ether ,  Hexane ;  rt → -75 °C; 45 min, -75 °C
1.2 Reagents: Nitrobenzene ;  12 h, -75 °C → 25 °C
リファレンス
A highly efficient low-temperature modification of the classical Ullmann reaction
Leroux, Frederic R.; Simon, Roger; Nicod, Nathalie, Letters in Organic Chemistry, 2006, 3(12), 948-954

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -75 °C
1.2 Reagents: Cupric chloride ;  12 h, 25 °C
リファレンス
Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Cupric chloride
リファレンス
Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of Iridium
Koga, Yuji; Kamo, Marina; Yamada, Yuji; Matsumoto, Taisuke; Matsubara, Kouki, European Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C
1.2 Reagents: Copper bromide (CuBr)
1.3 Solvents: Nitrobenzene
リファレンス
Chiral bromine-lithium exchange catalyzed by diamines
Perron, Quentin; Praz, Jezabel; Alexakis, Alexandre, Tetrahedron: Asymmetry, 2009, 20(9), 1004-1007

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 1 h, -78 °C; -78 °C → rt
1.4 Reagents: Water
リファレンス
Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine Ligands
Graff, Julien; Lastawiecka, Elzbieta; Guenee, Laure; Leroux, Frederic; Alexakis, Alexandre, Advanced Synthesis & Catalysis, 2015, 357(13), 2833-2839

2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials

2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products

2,2',6,6'-Tetrabromo-1,1'-biphenyl 関連文献

2,2',6,6'-Tetrabromo-1,1'-biphenylに関する追加情報

2,2',6,6'-Tetrabromo-1,1'-biphenyl (CAS No. 97038-96-5): A Comprehensive Overview

2,2',6,6'-Tetrabromo-1,1'-biphenyl is a highly specialized organic compound with the CAS registry number 97038-96-5. This compound is characterized by its unique molecular structure, which consists of two phenyl rings connected by a single bond (biphenyl system) and bromine atoms substituted at the 2 and 6 positions on each ring. The presence of four bromine atoms in the molecule imparts distinctive chemical and physical properties, making it a subject of interest in various scientific and industrial applications.

The synthesis of 2,2',6,6'-tetrabromo-1,1'-biphenyl involves a series of carefully controlled chemical reactions. Typically, the compound is derived from biphenyl derivatives through bromination processes. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, studies have explored the use of catalytic systems and alternative brominating agents to improve the efficiency of the synthesis process.

One of the most notable applications of 2,2',6,6'-tetrabromo-1,1'-biphenyl is in the field of materials science. The compound serves as a precursor for the production of advanced materials with tailored electronic properties. For example, research has demonstrated that derivatives of this compound can be incorporated into polymer systems to enhance thermal stability and mechanical strength. This has significant implications for industries such as aerospace and electronics, where high-performance materials are critical.

In addition to its role in materials science, 2,2',6,6'-tetrabromo-1,1'-biphenyl has found utility in electronic applications. The compound's ability to act as a dielectric material has been explored in recent studies. Its high dielectric constant and low loss tangent make it an attractive candidate for use in capacitors and other electronic components. Furthermore, investigations into its piezoelectric properties have opened new avenues for its application in sensors and actuators.

The chemical stability of 2,2',6,6'-tetrabromo-1,1'-biphenyl is another area that has garnered significant attention. Research has shown that the compound exhibits excellent resistance to thermal degradation under certain conditions. This property is particularly valuable in high-temperature applications where material integrity is paramount.

Recent studies have also delved into the environmental impact of 2,2',6,6'-tetrabromo-1,1'-biphenyl and its derivatives. Efforts are being made to develop sustainable synthesis routes and recycling methods to minimize waste and reduce environmental footprint. These initiatives align with global trends toward greener chemistry practices.

In conclusion, 2,2',6,6'-tetrabromo-1,biphenyl (CAS No. 97038-96-5) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in both academic research and industrial settings. As ongoing research continues to uncover new potentials for this compound, 2,bis(tribromophenyl)ethane will undoubtedly play an increasingly significant role in shaping future technologies.

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